2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, characterized by a bicyclic core with two sulfonyl oxygen atoms. The 4-ethylphenyl group at position 2 and 4-nitrobenzyl substituent at position 4 introduce steric bulk and electron-withdrawing effects, respectively. Such structural features are critical for modulating biological activity, particularly in targeting enzymes like carbonic anhydrases (CAs) or PI3Kδ .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-16-7-11-18(12-8-16)24-22(26)23(15-17-9-13-19(14-10-17)25(27)28)20-5-3-4-6-21(20)31(24,29)30/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHMMQDUSYBJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the class of thiadiazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure features a thiadiazine ring with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The specific compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
This table summarizes the antimicrobial activity observed during laboratory tests.
Anticancer Activity
The anticancer potential of thiadiazine derivatives has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
- Case Study : In a study conducted by researchers at [source], the compound was evaluated for its cytotoxic effects on HepG2 cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
Thiadiazine derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It could modulate oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
- Interaction with Cellular Receptors : Potential interactions with specific cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and inflammation.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| VEGFR2 | -9.5 | Hydrogen bonds |
| COX-2 | -8.7 | Hydrophobic interactions |
| Topoisomerase II | -10.2 | Pi-stacking |
These results indicate a strong potential for therapeutic application in oncology and inflammation-related disorders.
Comparison with Similar Compounds
Substituted 1,2,4-Benzothiadiazine 1,1-Dioxides
Core Structure Variations:
- Torsemide-Related Compounds (e.g., USP Torsemide Related Compound E): Features a pyrido[4,3-e] fused ring instead of benzo[e], with a 3-methylphenyl group at position 3.
- 7-Chloro-2-propyl Derivatives: Substitution at position 7 with chlorine and position 2 with aliphatic chains (e.g., propyl) increases lipophilicity, which may enhance membrane permeability but reduce solubility. The target compound’s nitrobenzyl group offers stronger electron-withdrawing effects, possibly improving enzyme affinity .
Table 1: Structural and Physicochemical Comparisons
*Calculated using PubChem’s molecular formula (C22H19N3O5S2).
Table 2: Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
